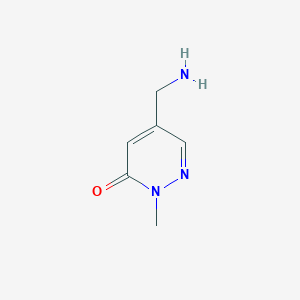

5-(aminomethyl)-2-methylpyridazin-3(2H)-one

Description

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCGPCKFCPQUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one

The Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates have been studied, showing the formation of mono- and diferrocenyl-substituted derivatives.

Reaction Conditions and Outcomes :

- Reacting 4,5-dibromo-2-methylpyridazin-3(2H)-one with phenylboronic acid using PdCl\$$2(PPh3)2\$$ as a catalyst and Na\$$2CO3\$$ as a base in DME–H\$$2O\$$ yields the biarylated product in 82% yield.

- Similar reactions with ferrocenylboronic acid lead to the isolation of isomeric monoferrocenyl derivatives and diferrocenyl derivatives, along with ferrocene.

- The use of different catalysts such as Pd(PPh\$$3\$$)\$$4\$$ and PdCl\$$_2\$$dppf results in varying yields and ratios of the products.

Table 1: Suzuki-Miyaura Reactions with 4,5-Dibromo-2-methylpyridazin-3(2H)-one

| Entry | Boronate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Products | Yields (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | PdCl\$$2(PPh3)_2\$$ | Na\$$2CO3\$$ | DME–H\$$_2O\$$ | 100 | 10 | 6 | 82 |

| 2 | Ferrocenylboronic acid | PdCl\$$2(PPh3)_2\$$ | Na\$$2CO3\$$ | DME–H\$$_2O\$$ | 100 | 10 | 7, 8, 9, 10 | - |

| 3 | Ferrocenylboronic acid | Pd(PPh\$$3\$$)\$$4\$$ | Na\$$2CO3\$$ | Toluene–H\$$_2O\$$ | 100 | 8-12 | 7, 8, 9, 10 | - |

| 5 | Ferrocenylboronic acid | PdCl\$$2(PPh3)_2\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 7, 8, 9, 10 | - |

| 6 | Ferrocenylboronic acid | Pd–PEPPSI\$$^i-Pr\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 7, 8, 9, 10 | - |

| 7 | Ferrocenylboronic acid | PdCl\$$_2\$$dppf | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 8, 9, 10 | - |

| 8 | Phenylboronic acid | PdCl\$$_2\$$dppf | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 6 | 79 |

| 9 | Ferrocene-1,1'-diboronic acid | PdCl\$$2(PPh3)_2\$$ | Na\$$2CO3\$$ | DME–H\$$_2O\$$ | 100 | 10 | 11, 12, 9 | - |

| 10 | Ferrocene-1,1'-diboronic acid | PdCl\$$2(PPh3)_2\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 11, 12, 9 | - |

| 11 | Ferrocene-1,1'-diboronic acid | Pd–PEPPSI\$$^i-Pr\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 11, 12, 9 | - |

| 12 | Ferrocene-1,1'-diboronic acid | PdCl\$$_2\$$dppf | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 12, 9 | - |

| 13 | Ferrocene-1,1'-diboronic acid dipinacol ester | PdCl\$$2(PPh3)_2\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 7, 8, 9, 10 | - |

| 14 | Ferrocene-1,1'-diboronic acid dipinacol ester | Pd–PEPPSI\$$^i-Pr\$$ | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 7, 8, 9, 10 | - |

| 15 | Ferrocene-1,1'-diboronic acid dipinacol ester | PdCl\$$_2\$$dppf | K\$$2CO3\$$ | DMF–H\$$_2O\$$ | 80 | 8-12 | 7, 8, 9, 10 | - |

Process for the Preparation of 2-amino-5-methylpyridine

Reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound

Reacting 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound yields an ammonium salt. The trialkylamine is represented by the formula (R)\$$3\$$N, where R is C\$$1\$$-C\$$_4\$$-alkyl. The electrophilic compound can be acetyl chloride, propionyl chloride, acetic anhydride, thionyl chloride, or others.

Analyse Des Réactions Chimiques

Types of Reactions

5-(aminomethyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.

Applications De Recherche Scientifique

5-(aminomethyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the pyridazine ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pyridazinone family exhibits diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one with analogous compounds, focusing on structural features, reactivity, and physicochemical data.

Substituent Effects on the Pyridazinone Core

Physicochemical and Spectroscopic Data

- Melting Points: this compound: Not explicitly reported, but analogous compounds (e.g., 5-chloro derivatives) exhibit m.p. ranges of 90–94°C . 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one: m.p. 92.4–94.0°C .

- NMR Data :

Pharmacological Potential

- Aminomethyl Derivatives: Enhanced blood-brain barrier penetration compared to halogenated analogs, making them candidates for CNS-targeting drugs .

- Chloro/Iodo Derivatives : Often used as intermediates for antitumor or antiviral agents due to their electrophilic reactivity .

Key Research Findings

- Synthetic Flexibility: The pyridazinone core tolerates diverse substituents (e.g., alkyl, aryl, halogens) at positions 4, 5, and 6, enabling tailored physicochemical properties .

- Contradictory Reactivity Trends : While 5-chloro derivatives undergo iodide substitution, 5-iodo analogs are prone to hydrodeiodination under strong acidic conditions, complicating synthetic pathways .

- Structural Uniqueness: Compared to isoxazolone analogs like muscimol, pyridazinones exhibit greater stability and synthetic versatility but lower intrinsic GABAergic activity .

Activité Biologique

5-(Aminomethyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: Approximately 151.17 g/mol

The synthesis of this compound typically involves the reaction of 2-methylpyridazin-3(2H)-one with formaldehyde and ammonia or an amine, often conducted under reflux conditions in solvents like ethanol or methanol. The product is purified through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its structural features, specifically the aminomethyl and methyl groups, which enhance its reactivity and interaction with biological targets. The mechanism of action can be summarized as follows:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes, including cholinesterases, which play a vital role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially offering neuroprotective effects.

- Cellular Interaction: The aminomethyl group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the pyridazine ring may engage in π-π stacking interactions, modulating cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential: Research has suggested that derivatives of this compound may inhibit the growth of cancer cell lines, such as HCT116 human colon cancer cells, demonstrating significant cytotoxicity.

- Neuroprotective Effects: Due to its cholinesterase inhibitory activity, it may also exhibit neuroprotective properties relevant to neurodegenerative diseases.

Table 1: Overview of Biological Activities

| Activity Type | IC50 Value (µM) | Target | Study Reference |

|---|---|---|---|

| Antimicrobial | 4.6 | Various bacterial strains | |

| Anticancer | 3.8 | HCT116 human colon cancer cells | |

| Enzyme Inhibition | 2.3 | Cholinesterases |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, it was found that the compound significantly reduced cell viability in HCT116 cells with an IC50 value of 3.8 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific molecular pathways.

Q & A

Q. What are the common synthetic routes for preparing 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

Q. How is the structural identity of this compound confirmed in academic studies?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data (e.g., monoclinic P2₁/n space group, β = 104.01°) provide bond lengths and angles, validated against computational models . Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., aminomethyl protons at δ 3.2–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : HPLC with UV detection (≥98% purity) is standard, using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) . Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to identify decomposition by-products (e.g., oxidation of the aminomethyl group) .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed functionalization of pyridazinone derivatives?

- Methodological Answer : Pd-catalyzed reactions proceed via oxidative addition of halides to Pd(0), followed by transmetallation with boronic acids and reductive elimination. Computational studies (DFT) suggest that electron-deficient pyridazinone rings accelerate the oxidative addition step, while steric hindrance from the 2-methyl group may reduce coupling efficiency . In situ XAS (X-ray absorption spectroscopy) can track Pd oxidation states during catalysis .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes, guided by pharmacophore features like the aminomethyl group’s hydrogen-bonding capacity . MD simulations (GROMACS) assess ligand-protein stability over 100-ns trajectories, with binding free energies calculated via MM-PBSA . QSAR models using Hammett constants (σ) for substituent effects can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences in IC₅₀ studies). Standardized protocols (e.g., CLSI guidelines for antimicrobial MIC assays) improve reproducibility . Meta-analyses using hierarchical clustering of bioactivity datasets (e.g., ChEMBL) can identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate hits .

Q. How does steric and electronic modulation of the aminomethyl group impact reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the aminomethyl nitrogen decrease nucleophilicity, slowing alkylation rates. Steric effects are quantified via Taft plots using kinetic data from SN2 reactions. X-ray crystallography of intermediates (e.g., Schiff bases) reveals conformational strain in bulky derivatives .

Methodological Best Practices

- Synthetic Optimization : Use design of experiments (DoE) to map the impact of temperature, solvent, and catalyst loading on yield .

- Data Reproducibility : Report NMR spectra with integration values and coupling constants (J in Hz) for transparency .

- Ethical Considerations : Adopt green chemistry principles (e.g., replace DMSO with Cyrene) to minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.